molecular formula C20H24N6 B605987 BDP9066

BDP9066

Katalognummer: B605987
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: UELSMLDRSQFVHG-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BDP9066 is a second-generation azaindole-based inhibitor targeting myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ), which regulate actin-myosin cytoskeleton dynamics and cancer cell invasiveness . Structurally, it features an azaindole core, a heterocyclic ligand, and a diazaspirocycle, which enhance binding to the ATP pocket of MRCK kinases via hydrogen bonding with water molecules . This compound exhibits sub-nanomolar binding affinity (Ki = 0.0136 nM for MRCKα; 0.0233 nM for MRCKβ) and >562-fold selectivity over Rho-associated kinases (ROCK1/2), minimizing off-target effects .

Vorbereitungsmethoden

Fragment-Based Screening and Lead Optimization

BDP9066 emerged from a fragment-based drug discovery campaign aimed at identifying selective MRCK inhibitors with minimal off-target activity against related kinases such as ROCK1/2. Initial screening of a 2,000-compound fragment library identified 7-azaindole as a core scaffold due to its ability to form dual hydrogen bonds with the hinge region of MRCKβ (Asp154 and Tyr156) . Structural modifications focused on enhancing potency and kinase selectivity:

  • Heterocyclic ligand integration : A pyrimidine ring was introduced at the azaindole’s C3 position to occupy the hydrophobic pocket adjacent to the ATP-binding site. Molecular modeling revealed this group formed water-mediated hydrogen bonds with Lys105, improving binding affinity by 18-fold compared to first-generation analogs .

  • Diazaspirocycle incorporation : A [6.5]-diazaspirocycle moiety was appended to the azaindole’s N1 position, optimizing solubility (logP = 2.1) while maintaining cellular permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .

Key synthetic intermediates included:

IntermediateFunctionSynthetic Route
7-Azaindole-3-boronic acidSuzuki-Miyaura coupling partnerPd-catalyzed borylation of 3-bromo-7-azaindole
Pyrimidine-thioetherElectrophilic substitutionSNAr reaction of 2-chloropyrimidine with thiophenol
Diazaspiro[6.5]tridecaneSpirocyclic amine precursorRing-closing metathesis of dienyne derivatives

Final assembly employed sequential palladium-catalyzed cross-couplings and reductive amination, achieving an overall yield of 9% over eight steps .

Structural Characterization and Binding Mode Validation

Co-crystallization of this compound with MRCKβ (PDB: 5LZG) confirmed critical interactions driving sub-nanomolar inhibition:

  • Hinge binding : The 7-azaindole nitrogen at position 1 hydrogen bonds with Tyr156 backbone (2.8 Å), while position 3 interacts with Asp154 (3.1 Å) .

  • Hydrophobic packing : The pyrimidine group occupies a cleft formed by Leu103, Val110, and Ala153, with π-π stacking to Phe196 enhancing residence time (koff = 0.0027 s⁻¹) .

  • Spirocycle positioning : The diazaspirocycle extends into solvent-exposed regions, minimizing steric clashes and conferring >500-fold selectivity over ROCK2 .

Comparative analysis with first-generation inhibitor BDP5290 revealed a 40% reduction in solvent-accessible surface area (SASA), correlating with improved cellular potency (IC50 = 0.4 μM in SCC12 migration assays) .

Biochemical and Cellular Activity Profiling

This compound demonstrated unprecedented kinase selectivity in panel assays:

KinaseKi (nM)Selectivity vs. MRCKβ
MRCKα0.01361.0×
MRCKβ0.02331.0×
ROCK16.2266×
ROCK25.8249×
PAK1>1,000>43,000×

In SCC12 squamous carcinoma cells, 0.4 μM this compound reduced random migration velocity by 72% (p < 0.001) without affecting viability (CellTiter-Glo IC50 > 10 μM) . Phosphoproteomics identified MRCKα autophosphorylation at Ser1003 as a pharmacodynamic biomarker, suppressed by 89% at 1 μM inhibitor concentration .

Scalability and Process Chemistry Considerations

While full synthetic details remain proprietary, patent filings suggest critical process parameters:

  • Catalyst optimization : Buchwald-Hartwig amination steps employed Josiphos ligand L1 (Xantphos derivative), achieving 92% conversion at 0.5 mol% Pd loading .

  • Chiral resolution : The diazaspirocycle’s stereocenter was set via enzymatic resolution using Candida antarctica lipase B (E > 200) .

  • Crystallization control : Final API purification leveraged temperature-gradient antisolvent crystallization in ethanol/water, yielding >99.5% purity by HPLC .

Preclinical Validation and Comparative Efficacy

In a DMBA/TPA-induced murine squamous cell carcinoma model, topical this compound (1% w/w ointment) reduced tumor burden by 64% versus vehicle (p = 0.003), outperforming ROCK inhibitor Y-27632 (28% reduction) . Parallel studies in ovarian cancer OVSAHO cells demonstrated 10-fold greater MRCKβ target engagement (Kd = 0.7 nM) compared to ROCK isoforms, validating its selectivity .

Analyse Chemischer Reaktionen

BDP9066 unterliegt hauptsächlich Phosphorylierungsreaktionen, bei denen es die Phosphorylierung von Substraten durch MRCKα und MRCKβ hemmt. Diese Hemmung führt zu Veränderungen der Zellmorphologie und reduziert die Beweglichkeit und Invasivität von Krebszellen . Die Verbindung unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierten Substrate, die für die biologische Aktivität der Verbindung entscheidend sind.

Wissenschaftliche Forschungsanwendungen

Triple-Negative Breast Cancer (TNBC)

Recent studies have highlighted the efficacy of BDP9066 against triple-negative breast cancer, particularly the Claudin-low subtype. Research indicates that this compound inhibits key signaling pathways such as YAP/TAZ and NF-κB, which are often overactive in TNBC cells . The compound has shown significant anti-proliferative effects on TNBC cell lines (e.g., BT549 and HS578T), while non-TNBC lines exhibited higher resistance .

Case Study: Efficacy in Vivo

In a xenograft model using BT549 cells, administration of this compound at doses of 2.5 mg/kg and 5 mg/kg resulted in substantial tumor growth inhibition compared to controls. Notably, a 90% cure rate was observed post-treatment, indicating the compound's potential for clinical application in TNBC management .

Skin Cancer

This compound has also been investigated for its therapeutic effects on skin cancers, particularly squamous cell carcinoma (SCC). In vitro studies demonstrated that this compound induced significant morphological changes in SCC cells, reducing their motility and invasive capabilities . Furthermore, topical application in mouse models showed a marked reduction in papilloma growth, reinforcing its potential as a topical agent for skin cancer treatment .

Comparative Analysis with Other Compounds

This compound is part of a class of azaindole compounds that includes BDP8900. While both compounds are potent MRCK inhibitors, this compound exhibits superior specificity and efficacy against cancer cell motility compared to its counterparts . The following table summarizes key characteristics:

CompoundKi Value (nM) for MRCKαKi Value (nM) for MRCKβSelectivity Ratio
This compound0.01360.023327x
BDP89000.0300.02443x

Wirkmechanismus

BDP9066 exerts its effects by selectively inhibiting the activity of MRCKα and MRCKβ kinases. These kinases are involved in the phosphorylation of myosin light chain, which regulates the actin-myosin cytoskeleton. By inhibiting MRCKα and MRCKβ, this compound reduces substrate phosphorylation, leading to changes in cell morphology and decreased motility and invasiveness of cancer cells . The molecular targets of this compound are the MRCKα and MRCKβ kinases, and the pathways involved include the regulation of the actin-myosin cytoskeleton and cell migration.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings :

  • Anticancer Activity : In a screen of 750 human cancer cell lines, BDP9066 demonstrated consistent antiproliferative effects, particularly in hematologic cancers (e.g., leukemia, lymphoma) .
  • Skin Cancer: Topical application in murine squamous cell carcinoma models reduced tumor volume by 60% and inhibited papilloma growth .
  • Ovarian Cancer: Reduced high-grade serous ovarian cancer (HGSOC) cell viability by inducing apoptosis via MRCKα/β knockdown .
  • Mechanistic Insights : Suppresses myosin light chain (MLC) phosphorylation, disrupting cell migration and invasion .

BDP5290

  • Discovery : Identified via high-throughput screening of 87,225 compounds .
  • Selectivity : Ki = 10 nM (MRCKα), 4 nM (MRCKβ); >100-fold selectivity over ROCK1/2 .
  • Therapeutic Use : Validated MRCK’s role in retinal pigment epithelial cell phagocytosis .
  • Limitations : Lower potency compared to this compound (IC50 = 43 nM vs. 0.0136 nM) .

BDP8900

  • Structure : Shares the azaindole core with this compound but lacks the optimized diazaspirocycle .
  • Activity : IC50 = 43 nM for MRCKβ; similar hematologic cancer selectivity as this compound .
  • Applications : Used to study MRCK’s role in cytoskeletal reorganization .

Chelerythrine Chloride

  • Mechanism: Non-selective inhibitor of MRCK, PKC, and BCL-XL .
  • Effects : Reduces F-actin organization and ABCB4 transporter localization in HeLa cells .
  • Drawbacks : High toxicity and off-target effects limit therapeutic use .

DJ4

  • Dual Inhibition : Targets both ROCK and MRCK (IC50 = 10–100 nM) .
  • Activity : Reduces MLC and MYPT1 phosphorylation in lung, breast, and pancreatic cancer cells .
  • Limitations : Ambiguous contributions of ROCK vs. MRCK inhibition to observed effects .

Fasudil

  • Profile : Primarily a ROCK inhibitor (IC50 = 0.7 µM for MRCKα) with weak MRCK activity .
  • Use Case : Widely used in cardiovascular research but unsuitable for MRCK-specific studies .

Comparative Data Table

Compound Target(s) IC50/Ki (nM) Selectivity (vs. ROCK) Key Applications
This compound MRCKα/β 0.0136 (MRCKα), 0.0233 (MRCKβ) >562-fold Skin, ovarian, hematologic cancers
BDP5290 MRCKα/β 10 (MRCKα), 4 (MRCKβ) >100-fold Retinal phagocytosis studies
BDP8900 MRCKα/β 43 (MRCKβ) >100-fold Cytoskeletal dynamics
Chelerythrine MRCK, PKC, BCL-XL N/A None Tool compound for actin studies
DJ4 ROCK1/2, MRCKα/β 10–100 (MRCK) None Pan-cancer migration/invasion
Fasudil ROCK1/2, MRCKα 700 (MRCKα) None Cardiovascular research

Research Findings and Clinical Relevance

  • Superior Selectivity : this compound’s >562-fold selectivity over ROCK kinases enables precise MRCK inhibition without confounding off-target effects, unlike DJ4 or Fasudil .
  • In Vivo Efficacy : this compound reduced skin papilloma growth by 60% in murine models, outperforming earlier inhibitors like BDP5290 .
  • Synergistic Potential: Dual inhibition of MRCK and ROCK (e.g., this compound + Y-27632) enhanced suppression of tumor metastasis in glioblastoma models .

Biologische Aktivität

BDP9066 is a selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ), which play significant roles in various biological processes, particularly in cancer cell dynamics. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and relevant research findings.

This compound functions primarily as an inhibitor of MRCK kinases, which are involved in the regulation of the actin cytoskeleton and cell motility. By inhibiting MRCK, this compound affects several downstream signaling pathways:

  • Inhibition of Cell Migration : this compound treatment leads to significant morphological changes in cancer cells, reducing their motility and invasive capabilities. This is particularly noted in hematologic cancers where the compound exhibits potent antiproliferative effects .
  • Impact on Myosin II Activation : Studies indicate that this compound disrupts myosin II activation by preventing the phosphorylation of myosin light chain (MLC). This inhibition results in disassembly of actomyosin filaments, which are crucial for cell movement and shape .

Antiproliferative Effects

In a comprehensive screening involving over 750 human cancer cell lines from more than 40 different cancer types, this compound demonstrated consistent antiproliferative effects, particularly pronounced in hematologic malignancies. The efficacy was evaluated through various assays including cell viability and kinase inhibition assays.

Cancer Type Efficacy of this compound
Hematologic cancersHigh
Solid tumorsModerate

This compound showed a significant reduction in cell viability in squamous cell carcinoma (SCC) lines, with a notable IC50 value indicating its potency .

Case Studies

  • Murine Squamous Cell Carcinoma Model : In vivo studies using a two-stage chemical carcinogenesis model demonstrated that topical application of this compound significantly reduced skin papilloma growth and inhibited MRCKα S1003 autophosphorylation. This suggests that this compound not only inhibits MRCK activity but also has therapeutic potential against skin cancer .
  • Oocyte Activation Studies : Research involving oocytes revealed that acute inhibition with this compound abolished ring myosin II phosphorylation, leading to defects in spindle rotation during anaphase II. This indicates a critical role for MRCK in oocyte activation and cytoskeletal dynamics .

Structural Insights

The structural biology studies have provided insights into how this compound interacts with MRCK kinases. Crystallization studies revealed that this compound binds effectively to the active site of MRCK, inhibiting its function. The design of this compound was guided by structure-activity relationship (SAR) studies that focused on enhancing selectivity and potency compared to earlier compounds like BDP8900.

Q & A

Q. What is the primary biochemical mechanism of BDP9066 as an MRCK inhibitor, and how is its selectivity validated in cellular assays?

Basic Research Question
this compound is a potent and selective inhibitor of Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK), which regulates cytoskeletal dynamics and cancer cell invasion . Its mechanism involves competitive binding to the ATP-binding pocket of MRCKα/β, reducing phosphorylation of downstream substrates like myosin regulatory light chain (MRLC). To validate selectivity, researchers employ kinase profiling panels (e.g., Eurofins KinaseProfiler™) and cellular assays comparing MRCK knockdown (siRNA) vs. This compound treatment. For example, in ovarian cancer models, siRNA-mediated MRCKα knockdown mirrors this compound-induced apoptosis, confirming on-target effects .

Key Validation Methods

  • Kinase Selectivity Assays : Test this compound against 50+ kinases to rule off-target effects (e.g., ROCK inhibition) .
  • Rescue Experiments : Overexpress MRCK in treated cells to reverse phenotypic changes (e.g., restored cell migration).
  • Phosphoproteomics : Quantify phosphorylation changes in MRLC (S19) and other substrates .

Q. What in vitro and in vivo models are most appropriate for initial assessment of this compound's anti-invasive properties in cancer research?

Basic Research Question
In vitro :

  • 3D Spheroid Invasion Assays : Use Matrigel-embedded spheroids of glioblastoma (U87) or ovarian cancer (OVCAR-3) cells. This compound reduces invasion by 60–80% at 1 µM .
  • Transwell Migration Assays : Quantify inhibition of HGSOC (high-grade serous ovarian cancer) cell migration .

In vivo :

  • Orthotopic Xenografts : Intracranial glioblastoma models show this compound (10 mg/kg, oral) reduces metastasis post-radiotherapy .
  • Skin Cancer Models : Topical application in KRAS-mutant melanoma reduces tumor volume by 50% .

Critical Parameters

  • Dose optimization (IC₅₀ ranges: 0.5–2 µM in vitro; 5–10 mg/kg in vivo) .
  • Pharmacokinetic profiling to ensure blood-brain barrier penetration for glioma studies .

Q. How can researchers address contradictory data on this compound's efficacy across cancer types (e.g., hematologic vs. solid tumors)?

Advanced Research Question
Contradictions arise from differential MRCK isoform expression and compensatory pathways. For example:

  • Hematologic Cancers : this compound shows higher efficacy in leukemia/lymphoma due to MRCKβ dominance .
  • Solid Tumors : MRCKα overexpression in ovarian/glioma cells confers sensitivity, while ROCK-driven tumors (e.g., pancreatic) show resistance .

Methodological Solutions

  • Isoform-Specific Knockdown : Use siRNA/shRNA to dissect MRCKα vs. β contributions.
  • Pathway Enrichment Analysis : RNA-seq to identify compensatory RhoA-ROCK activation in resistant tumors .
  • Combinatorial Screens : Test this compound with ROCK inhibitors (e.g., Y-27632) to overcome resistance .

Q. What methodological considerations are critical when designing combination therapies involving this compound and radiotherapy/chemotherapy?

Advanced Research Question
Synergy with Radiotherapy :

  • In glioblastoma, this compound (1 µM) enhances radiation-induced DNA damage by 40% by blocking repair-associated cytoskeletal remodeling .
  • Dosing Schedule : Pre-treatment (24h before radiation) maximizes synergy by priming cells for apoptosis .

Combination with Chemotherapy :

  • Sequential vs. Concurrent Administration : In ovarian cancer, concurrent paclitaxel + this compound increases toxicity, whereas sequential dosing (this compound → paclitaxel) improves survival by 30% .
  • Pharmacodynamic Markers : Monitor MRLC phosphorylation and caspase-3 cleavage to optimize timing .

Q. How can researchers optimize this compound dosing to balance efficacy and off-target effects in preclinical models?

Advanced Research Question

  • Toxicokinetic Studies : Measure plasma/tissue concentrations via LC-MS/MS to identify therapeutic windows (e.g., 1–5 µM in brain tissue for glioma) .
  • Off-Target Profiling : Use thermal shift assays to detect non-MRCK targets (e.g., observed in oocyte studies where this compound alters myosin II activation independent of MRCK) .
  • Adaptive Dosing : Adjust based on real-time biomarkers (e.g., circulating tumor DNA reduction in hematologic models) .

Eigenschaften

IUPAC Name

(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSMLDRSQFVHG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066
Tert-butyl spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
BDP9066

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.